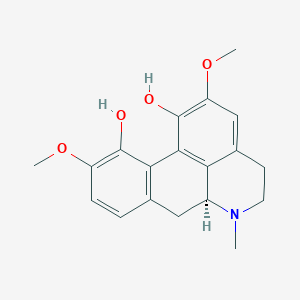
Corytuberine
Vue d'ensemble
Description
La Corytuberine est un alcaloïde aporphine de formule moléculaire C₁₉H₂₁NO₄. Il s'agit d'un composé naturel présent dans diverses espèces végétales, notamment dans la famille des Renonculacées. La this compound est connue pour ses diverses propriétés pharmacologiques, notamment ses activités antipsychotiques, antinociceptives et anticancéreuses potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La Corytuberine peut être synthétisée à partir de la (S)-réticuline par une réaction de couplage C-C phénolique intramoléculaire catalysée par l'enzyme this compound synthase (CTS). Cette réaction nécessite du NADPH et de l'oxygène et est inhibée par les inhibiteurs typiques du cytochrome P450 . La voie de synthèse implique la conversion de la (S)-réticuline en (S)-corytuberine, suivie de modifications supplémentaires pour obtenir le composé souhaité .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'extraction et la purification du composé à partir de sources végétales. Les rhizomes séchés de Coptis chinensis et d'autres espèces apparentées sont couramment utilisés à cette fin. Des méthodes biotechnologiques avancées, telles que l'ingénierie métabolique des micro-organismes, sont également explorées pour produire la this compound de manière plus durable et efficace .
Analyse Des Réactions Chimiques
Types de réactions
La Corytuberine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions chimiques de la this compound comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions chimiques de la this compound comprennent divers dérivés ayant des propriétés pharmacologiques modifiées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .
Applications De Recherche Scientifique
La Corytuberine a un large éventail d'applications en recherche scientifique, notamment :
Chimie : La this compound est utilisée comme précurseur dans la synthèse d'autres alcaloïdes complexes.
Biologie : Elle est étudiée pour son rôle dans le métabolisme des plantes et ses voies biosynthétiques.
Médecine : La this compound présente des activités antipsychotiques, antinociceptives et anticancéreuses potentielles, ce qui en fait un sujet d'intérêt dans la recherche pharmacologique.
Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle agit comme un agoniste des récepteurs dopaminergiques, ciblant les récepteurs D1 et D2. Cette interaction est responsable de ses activités antipsychotiques et antinociceptives. De plus, la capacité de la this compound à inhiber l'activité de la topoisomérase contribue à ses propriétés anticancéreuses potentielles .
Mécanisme D'action
Corytuberine exerts its effects through various molecular targets and pathways. It acts as a dopamine receptor agonist, targeting the D1 and D2 receptors. This interaction is responsible for its antipsychotic and antinociceptive activities. Additionally, this compound’s ability to inhibit topoisomerase activity contributes to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
La Corytuberine fait partie de la famille des alcaloïdes aporphines, qui comprend des composés comme la bulbocapnine, la boldine et la glaucine. Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs activités pharmacologiques. Par exemple :
Bulbocapnine : Connu pour ses propriétés antipsychotiques et anticonvulsivantes.
Boldine : Présente des activités antioxydantes et anti-inflammatoires.
Glaucine : Utilisé comme antitussif et possède des propriétés anti-inflammatoires.
La combinaison unique d'activités antipsychotiques, antinociceptives et anticancéreuses potentielles de la this compound la distingue des autres alcaloïdes aporphines, ce qui en fait un composé précieux pour de futures recherches et développements.
Propriétés
IUPAC Name |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUDAOCYRYAKQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199649 | |
| Record name | Corytuberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-56-6 | |
| Record name | (+)-Corytuberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corytuberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corytuberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYTUBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YJ94A3D8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does corytuberine exert its antipsychotic-like effects?
A1: this compound, along with other aporphine alkaloids, exhibits neuroleptic-like effects by inhibiting exploratory rearing activity and inducing palpebral ptosis, catalepsy, and hypothermia in mice. [] These effects are comparable to those observed with haloperidol, a typical antipsychotic drug. [] While the precise mechanism remains unclear, it's speculated that this compound may interact with dopamine receptors in the brain.
Q2: Does this compound affect pain perception?
A2: Yes, this compound demonstrates antinociceptive properties. Studies show it reduces nociception in mice, as evidenced by its effects on the hot plate test and phenylquinone-induced writhing. [] Interestingly, unlike morphine's antinociceptive action, this compound's effect is resistant to both naloxone and yohimbine, suggesting involvement of mechanisms beyond opioid and adrenergic pathways. []
Q3: How does this compound compare to other aporphine alkaloids in its anti-stereotypic effects?
A3: Unlike most aporphine alkaloids like bulbocapnine, boldine, and glaucine that antagonize apomorphine and methylphenidate-induced stereotyped behavior, this compound displays pro-stereotypic effects. [] This difference highlights the unique pharmacological profile of this compound within the aporphine alkaloid family.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21NO4, and its molecular weight is 327.37 g/mol.
Q5: Are there any spectroscopic techniques used to identify and characterize this compound?
A5: Yes, this compound has been characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , ] These techniques provide detailed information about its structure, including the position of functional groups and stereochemistry.
Q6: How is this compound synthesized in plants?
A6: this compound biosynthesis involves a unique enzymatic reaction within the benzylisoquinoline alkaloid pathway. The enzyme CYP80G2, a cytochrome P450, catalyzes an intramolecular C-C phenol coupling of (S)-reticuline to yield (S)-corytuberine. [] This specific reaction is crucial for forming the aporphine skeleton characteristic of this compound.
Q7: In which plants is this compound found?
A7: this compound is present in various plant species, including Corydalis incisa [], Mahonia aquifolium [], Meconopsis cambrica [], Papaver orientale [], Papaver setigerum [], Fumaria densiflora [], Papaver argemone [], Aristolochia contorta [], Nelumbo nucifera [], Fissistigma oldhamii [], Dicranostigma leptopodum [], and Neolitsea konishii. [] This wide distribution suggests a potential ecological role for this compound in these plants.
Q8: What are the known pharmacological activities of this compound?
A8: this compound exhibits a diverse range of pharmacological activities, including:
- Antipsychotic-like effects: It inhibits exploratory behavior and induces catalepsy, potentially through interaction with dopamine receptors. []
- Anticonvulsant activity: It protects against seizures induced by certain convulsants like harman and picrotoxin, but not others like bicuculline and pentetrazol. []
- Antinociceptive properties: It reduces pain perception, possibly through non-opioid and non-adrenergic mechanisms. []
- Antioxidant activity: this compound displays potent free radical scavenging activity, comparable to ascorbic acid, potentially contributing to its therapeutic benefits. []
- Lipoxygenase inhibition: It inhibits lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential for treating inflammatory conditions like psoriasis. []
Q9: How do structural modifications of this compound influence its activity?
A9: The presence and position of phenolic groups in this compound significantly impact its antiradical activity. [] Compounds with a higher number of phenolic groups generally exhibit stronger antioxidant properties. [] Modifications altering the free electron pair on the nitrogen atom might also affect its ability to inhibit lipid peroxidation. []
Q10: What is the significance of the aporphine skeleton in this compound's activity?
A10: The aporphine skeleton is crucial for this compound's interaction with biological targets. For instance, in its vasorelaxant properties, the aporphine structure is believed to be involved in interacting with alpha1-adrenoceptors and modulating calcium influx. [] Structural changes to this core scaffold could significantly alter its pharmacological profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



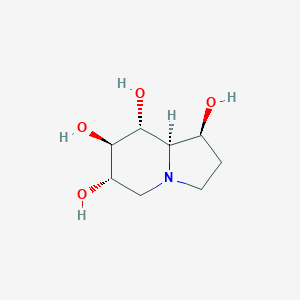
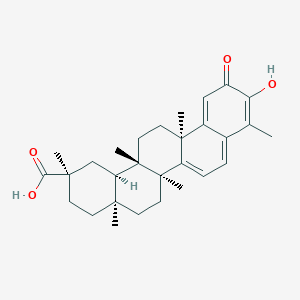

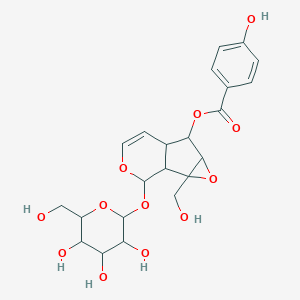

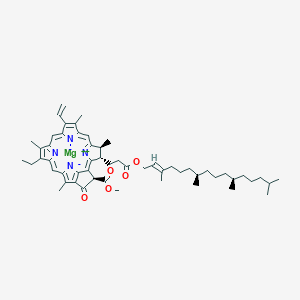
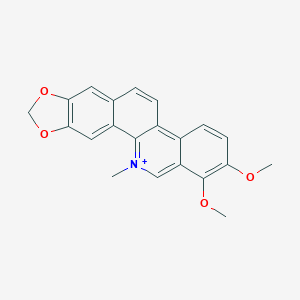

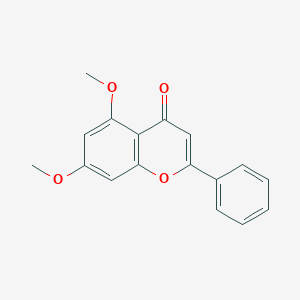



![[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B190796.png)
